2-(2,4-Dichlorophenyl)-5-hydroxypyrimidine
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Overview
Description
2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol typically involves the use of organolithium reagentsFor example, the reaction of 2,4-dichloropyrimidine with phenyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) followed by quenching with water and oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) yields the desired product .
Industrial Production Methods
Industrial production methods for 2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The electron-deficient pyrimidine ring makes it susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents such as phenyllithium in anhydrous THF.
Oxidation: Oxidizing agents like DDQ.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s electron-deficient pyrimidine ring facilitates binding to various biological receptors, potentially inhibiting or modulating their activity. The hydroxyl group at the 5-position may also play a role in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features but different functional groups.
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl group but different overall structure and applications.
Uniqueness
2-(2,4-Dichloro-phenyl)-pyrimidin-5-ol is unique due to its combination of a pyrimidine ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H6Cl2N2O |
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Molecular Weight |
241.07 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(9(12)3-6)10-13-4-7(15)5-14-10/h1-5,15H |
InChI Key |
OLFNVCCLUZSWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)O |
Origin of Product |
United States |
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